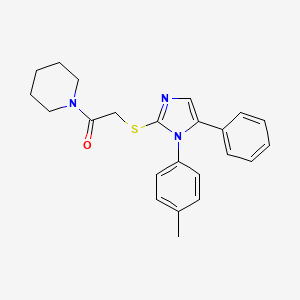

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone" is a complex organic molecule that appears to be related to the family of arylthiobenzazoles and imidazole derivatives. These types of compounds are known for their potential biological activities and are often synthesized for pharmaceutical evaluation.

Synthesis Analysis

The synthesis of related arylthiobenzazoles can be achieved through electrochemical methods, as demonstrated in the first paper, where electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles like 2-mercaptobenzothiazole leads to the formation of new compounds . Similarly, the second paper describes a synthesis method for imidazole derivatives using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate ion on yttrium oxide as a catalyst . These methods could potentially be adapted for the synthesis of the compound .

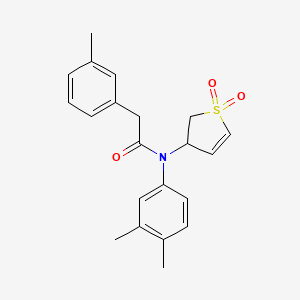

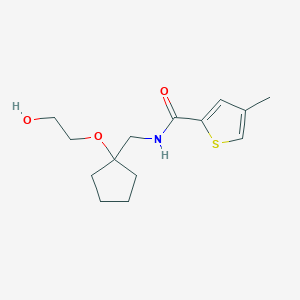

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The third paper provides insight into the molecular and crystal structures of related compounds, such as 3-phenyl-5-(pyridylmethylene)-2-thiohydantoins and their S-methylated derivatives . These structural analyses are crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The electrochemical synthesis method mentioned in the first paper involves a Michael addition reaction, which is a common reaction in organic chemistry where nucleophiles add to α,β-unsaturated carbonyl compounds . The second paper does not detail specific reactions but the synthesis of imidazole derivatives typically involves reactions such as cyclo condensations, which are crucial for ring formation .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone", we can infer that similar compounds exhibit properties that make them suitable for biological evaluation. For instance, the second paper mentions the antimicrobial activity of synthesized imidazole derivatives, suggesting that the compound may also possess such properties . The physical properties such as solubility, melting point, and stability would be determined by the functional groups present in the molecule and their interactions.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Compounds related to 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone have shown promising antibacterial activity. For instance, certain piperidine-containing pyrimidine imines and thiazolidinones, synthesized via microwave-assisted processes, exhibited notable antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010). Similarly, various azole-containing piperazine derivatives were found to have moderate to significant antibacterial and antifungal activities in vitro (Gan, Fang, & Zhou, 2010).

Antifungal and Antimicrobial Activity

Research on the antifungal activity of derivatives, such as 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazoles, indicated moderate to excellent fungicidal properties against specific pathogens (Mao, Song, & Shi, 2013). Additionally, tetrazole derivatives showed potent anticandidal agents with weak cytotoxicities (Kaplancıklı et al., 2014).

Anticholinesterase Activities

Specific derivatives of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone have been investigated for their potential as cholinesterase inhibitors. A study involving tetrazol derivatives found that certain compounds exhibited high anticholinesterase activity (Abu Mohsen et al., 2014).

Antiviral and Anticandidal Activities

Research into the antiviral properties of compounds structurally related to 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has been conducted, with some compounds showing promise against viruses like HIV (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007). Additionally, derivatives have been found to possess significant anticandidal activities (Kaplancıklı et al., 2014).

Propiedades

IUPAC Name |

2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-18-10-12-20(13-11-18)26-21(19-8-4-2-5-9-19)16-24-23(26)28-17-22(27)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDXRGGTXURVDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513954.png)

![(E)-4-(Dimethylamino)-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2513958.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide](/img/structure/B2513959.png)

![5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2513965.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2513969.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2513970.png)

![N-(4-chlorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2513972.png)

![tert-Butyl 2-(pyrazin-2-yl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2513974.png)

![2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2513976.png)